omega-Muricholic acid

bile acid biosynthesis gut microbiota metabolism secondary bile acid formation

omega-Muricholic acid (ωMCA; CAS 6830-03-1) is a member of the muricholic acid family, a group of trihydroxy-5β-cholanic acids characterized by hydroxylation at positions C-6 and C-7 of the steroid nucleus. Specifically, ωMCA bears the stereochemical configuration 3α,6α,7β-trihydroxy-5β-cholan-24-oic acid, distinguishing it from its α (3α,6β,7α), β (3α,6β,7β), and γ (3α,6α,7α) isomers.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 6830-03-1
Cat. No. B108487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameomega-Muricholic acid
CAS6830-03-1
Synonyms3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid
3,6,7-trihydroxy-5-cholanoic acid
alpha-muricholic acid
beta-muricholic acid
hyocholic acid
muricholic acid
muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer
muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer
muricholic acid, (3alpha,5beta,6beta,7beta)-isomer
muricholic acid, sodium salt
omega-muricholic acid
trihydroxy-5 alpha-cholanoic acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1
InChIKeyDKPMWHFRUGMUKF-NTPBNISXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





omega-Muricholic Acid (ωMCA, CAS 6830-03-1): Structural Identity and Muricholic Acid Family Classification for Procurement Decisions


omega-Muricholic acid (ωMCA; CAS 6830-03-1) is a member of the muricholic acid family, a group of trihydroxy-5β-cholanic acids characterized by hydroxylation at positions C-6 and C-7 of the steroid nucleus [1]. Specifically, ωMCA bears the stereochemical configuration 3α,6α,7β-trihydroxy-5β-cholan-24-oic acid, distinguishing it from its α (3α,6β,7α), β (3α,6β,7β), and γ (3α,6α,7α) isomers [2]. ωMCA is classified as a murine-specific secondary bile acid, formed not by hepatic synthesis but by intestinal bacterial biotransformation of β-muricholic acid (βMCA) [3]. Its molecular formula is C₂₄H₄₀O₅ with a molecular weight of 408.6 g/mol [1]. Unlike primary muricholic acids (αMCA, βMCA) that are produced via hepatic Cyp2c70-mediated 6β-hydroxylation, ωMCA arises exclusively through a cooperative, two-step microbial enzymatic pathway—a distinction with critical implications for experimental model selection, analytical standard procurement, and mechanistic study design [4].

Why Generic Muricholic Acid Substitution Fails: Structural, Biosynthetic, and Functional Non-Equivalence of omega-Muricholic Acid Relative to α-, β-, and γ-MCA Isomers


The four muricholic acid diastereoisomers (α, β, γ, ω) differ exclusively in the orientation of hydroxyl substituents at the C-6 and C-7 positions of the steroid B-ring, yet these stereochemical variations produce profound differences in physicochemical properties, biosynthetic origin, and biological function [1]. Critically, ωMCA is the sole secondary bile acid within the muricholic acid family—it is not produced in the liver but is generated exclusively in the intestinal lumen through a cooperative two-step bacterial conversion of βMCA involving Eubacterium lentum and Fusobacterium species [2]. In contrast, αMCA and βMCA are primary bile acids synthesized hepatically via Cyp2c70 [3]. This fundamental biosynthetic divergence means ωMCA levels are governed by gut microbiota composition rather than hepatic enzyme activity, rendering it an entirely different experimental variable. Furthermore, the 6α,7β configuration of ωMCA imparts distinct micellization behavior compared to the 6β,7α (αMCA) and 6β,7β (βMCA) configurations [1]. Procurement of an incorrect muricholic acid isomer—or reliance on a mixture of unspecified stereochemistry—introduces an uncontrolled confound in any experiment where FXR signaling, bile acid hydrophobicity, microbial metabolism, or neonatal biomarker detection is the readout.

omega-Muricholic Acid (CAS 6830-03-1): Quantitative Evidence Guide for Scientific Differentiation from Comparator Bile Acids


Biosynthetic Pathway Divergence: ωMCA as the Only Secondary Bile Acid Among Muricholic Acid Isomers — Microbial Two-Step Conversion vs. Hepatic Cyp2c70 Synthesis

ωMCA is uniquely formed as a secondary bile acid through a cooperative, two-step bacterial biotransformation of βMCA, whereas αMCA and βMCA are primary bile acids synthesized in the liver by Cyp2c70. The conversion of βMCA → ωMCA proceeds via: (Step 1) oxidation of the 6β-hydroxyl group to a 6-oxo intermediate by Eubacterium lentum; (Step 2) stereospecific reduction of the 6-oxo group to a 6α-hydroxyl group by Fusobacterium spp., yielding ωMCA (3α,6α,7β-trihydroxy) [1]. In gnotobiotic rat studies, Clostridium sp. strain S2 achieved >80% conversion of β-muricholate to ω-muricholate in vivo [2]. By contrast, αMCA and βMCA are synthesized hepatically: Cyp2c70 hydroxylates chenodeoxycholic acid (CDCA) at the 6β-position to form αMCA, and ursodeoxycholic acid (UDCA) at the 6β-position to form βMCA [3]. Germ-free rats biosynthesize only cholic acid and βMCA; ωMCA appears exclusively upon bacterial colonization [4]. This biosynthetic non-equivalence has direct experimental consequences: ωMCA levels reflect gut microbiota metabolic activity, not hepatic Cyp2c70 function.

bile acid biosynthesis gut microbiota metabolism secondary bile acid formation muricholic acid enzymology

Disease-Associated Bile Acid Pool Redistribution: Tauro-ω-Muricholic Acid (TOMCA) as the Predominant Rare Bile Acid in Early-Onset Neonatal Sepsis, Displacing Tauro-α-MCA and Tauro-γ-MCA

In a clinical cohort of 102 neonates stratified by gestational age and sepsis status, the relative abundance of TOMCA (the taurine conjugate of ωMCA) within the 'rare' C-6 hydroxylated bile acid pool was significantly higher in early-onset neonatal sepsis (EOS) compared to non-septic controls, achieving status as the predominant rare bile acid in EOS (p < 0.01 for both full-term and preterm comparisons) [1]. This contrasts sharply with healthy full-term controls (FT-CTR), where the most common rare bile acids were tauro-γ-muricholic acid (TGMCA) and tauro-α-muricholic acid (TAMCA)—not TOMCA [1]. Absolute rare BA levels were: FT-CTR median 0.5 µmol/L (IQR 0.3–1.3) vs. PT-CTR 0.01 µmol/L (IQR 0.01–0.2; p < 0.01), with EOS groups showing elevated rare BA levels (FT-EOS: 0.6 µmol/L, IQR 0.1–1.6; PT-EOS: 0.6 µmol/L, IQR 0.2–1.5) [1]. TOMCA was identified as an independent factor associated with EOS with diagnostic potential [1]. This disease-specific pool redistribution—where TOMCA (ωMCA-derived) rises to predominance while TAMCA (αMCA-derived) and TGMCA (γMCA-derived) recede—cannot be detected using αMCA or βMCA as analytical surrogates.

neonatal sepsis biomarker bile acid diagnostics tauro-omega-muricholic acid rare bile acid profiling

Differential Serum Depletion Kinetics Under High-Fat Diet: ωMCA Exhibits Milder Reduction (9.3–11.5%) Compared to αMCA (19.2–23.4%) in a Mouse Model of Obesity

In a high-fat diet (HFD)-induced obesity mouse model, comprehensive serum bile acid profiling revealed differential depletion of muricholic acid isomers. Serum ωMCA concentrations were reduced by 9.3%–11.5% in HFD-fed mice compared to controls, whereas serum αMCA was reduced by 19.2%–23.4% under identical experimental conditions [1]. This represents an approximately 2-fold greater sensitivity of αMCA to HFD-induced depletion relative to ωMCA. The differential magnitude of reduction indicates that these two isomeric bile acids are subject to distinct metabolic regulatory mechanisms in the context of diet-induced obesity, with ωMCA showing relative preservation compared to the more sharply depleted αMCA [1]. This finding is consistent with the fact that ωMCA is a secondary bile acid dependent on gut microbial metabolism, whereas αMCA is a primary bile acid directly reflecting hepatic synthesis, and these two pools respond differently to HFD-induced alterations in both hepatic and gut microbial physiology [2].

high-fat diet bile acid metabolomics obesity model muricholic acid quantification

FXR Antagonist Classification: ωMCA and Its Taurine Conjugate Share Functional Antagonism with TβMCA (IC₅₀ = 40 μM) and TαMCA (IC₅₀ = 28 μM) but Occupy a Distinct Niche as a Secondary BA-Derived Antagonist

Muricholic acids are established as naturally occurring farnesoid X receptor (FXR) antagonists. The taurine-conjugated forms of αMCA and βMCA have been quantitatively characterized: TαMCA exhibits an IC₅₀ of 28 μM, and TβMCA exhibits an IC₅₀ of 40 μM in FXR transactivation assays [1]. ωMCA is consistently described in the literature as an FXR antagonist belonging to this same functional class [2]. However, a direct, independently determined IC₅₀ value for ωMCA or TωMCA is not currently available in the peer-reviewed primary literature. ωMCA's classification as an FXR antagonist is supported by its structural homology to αMCA and βMCA (all are trihydroxy-5β-cholanic acids differing only in C-6/C-7 hydroxyl orientation) and by in vivo evidence that muricholic acid pool expansion reduces FXR signaling [3]. The key differentiation is that ωMCA is the only secondary bile acid-derived FXR antagonist among the muricholic acids—its production depends on gut microbial metabolism of βMCA, not hepatic synthesis—meaning its antagonistic contribution in vivo is regulated by an entirely different physiological axis (microbiota composition vs. hepatic Cyp2c70 activity) [4].

FXR antagonism farnesoid X receptor bile acid signaling nuclear receptor pharmacology

Endogenous Δ²² Unsaturation as a Metabolic Signature: Δ²²-ω-Muricholic Acid is a Normal Constituent of Liver and Bile, Whereas Δ²²-UDCA is Absent in Control Rats

Partial peroxisomal β-oxidation of bile acids generates Δ²²-unsaturated derivatives through side-chain desaturation. In control (untreated) Sprague-Dawley rats, Δ²²-β-muricholic acid and Δ²²-ω-muricholic acid were identified as normal endogenous constituents of plasma and intestinal contents and were major muricholate isomers in liver tissue and bile [1]. By contrast, Δ²²-ursodeoxycholic acid (Δ²²-UDCA) was completely absent from all biological samples in control rats and was only detected following exogenous UDCA administration—where it reached concentrations of 40.3 ± 11.8 µmol/L in plasma and 300.9 ± 64.2 nmol/g in liver tissue, representing 36% and 57% of the UDCA concentration, respectively [1]. The synthesis of Δ²²-bile acids was shown to be highly specific toward bile acids possessing a functional 7β-hydroxyl group, a structural feature shared by ωMCA (7β-OH) and βMCA (7β-OH) but not by UDCA in its typical endogenous context [1]. This indicates that ωMCA, by virtue of its 7β-hydroxyl group, is constitutively processed through the peroxisomal β-oxidation pathway to generate Δ²²-ωMCA as a normal metabolic intermediate, a pathway that is not operative for bile acids lacking this structural feature under physiological conditions.

bile acid beta-oxidation Δ22-bile acids peroxisomal metabolism muricholic acid metabolism

omega-Muricholic Acid (CAS 6830-03-1): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Gut Microbiota–Bile Acid Axis Studies Requiring a Microbiota-Dependent Secondary Bile Acid Readout

In experiments designed to interrogate the gut microbiota–bile acid axis—such as antibiotic treatment, probiotic intervention, fecal microbiota transplantation, or gnotobiotic colonization studies—ωMCA is the optimal muricholic acid analyte. Unlike αMCA and βMCA, which are primary bile acids synthesized hepatically and present even in germ-free animals, ωMCA is exclusively a secondary bile acid whose presence depends entirely on intestinal bacterial metabolism of βMCA via Eubacterium lentum and Fusobacterium spp. [1]. Its complete absence in germ-free rodents and appearance only upon bacterial colonization makes ωMCA a binary, microbiota-dependent biomarker that cannot be substituted by any primary muricholic acid isomer [2].

Neonatal Sepsis Biomarker Development and Clinical Metabolomics Requiring Disease-Specific Reference Standards

For clinical laboratories and diagnostic developers investigating early-onset neonatal sepsis (EOS) biomarkers, ωMCA (as the tauro-conjugate TOMCA reference standard) is essential. TOMCA has been demonstrated to be the predominant rare bile acid in EOS, significantly elevated relative to non-septic controls (p < 0.01), whereas in healthy full-term neonates the predominant rare bile acids are TGMCA and TAMCA [1]. Any LC-MS/MS method development for EOS diagnosis that relies on αMCA or γMCA reference standards will fail to capture the disease-specific bile acid pool redistribution toward ωMCA. The isomer-specificity of the HPLC-HRMS method used in the original study underscores the procurement necessity of chemically authenticated ωMCA [1].

Diet-Induced Obesity and NAFLD Metabolomics: Differential Isomer Profiling for Mechanistic Discrimination

In high-fat diet-induced obesity and NAFLD models, ωMCA and αMCA exhibit quantitatively distinct depletion kinetics—serum ωMCA is reduced by only 9.3–11.5% whereas αMCA is reduced by 19.2–23.4% [1]. This approximately 2-fold differential sensitivity means that experimental designs relying on 'total muricholic acid' measurements will obscure isomer-specific regulatory mechanisms. Researchers seeking to discriminate between hepatic (primary BA) and microbial (secondary BA) contributions to obesity-associated bile acid dysregulation must quantify ωMCA and αMCA separately. Procurement of both isomers as individual, high-purity analytical standards is required for this discriminatory metabolomic approach [1].

Peroxisomal β-Oxidation and Endogenous Δ²²-Bile Acid Metabolism Studies

For investigations of peroxisomal bile acid β-oxidation, ωMCA serves as a physiologically relevant endogenous substrate. Δ²²-ωMCA is a normal constituent of plasma, liver tissue, and bile in untreated rats, making ωMCA an appropriate probe for studying the constitutive peroxisomal β-oxidation pathway [1]. This contrasts with UDCA, whose Δ²²-derivative is exclusively a pharmacological metabolite absent under physiological conditions. Researchers studying the structural determinants of peroxisomal bile acid processing—specifically the requirement for a 7β-hydroxyl group—should select ωMCA as the endogenous reference compound rather than relying on exogenously administered bile acids [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for omega-Muricholic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.